Monoamine Reuptake Inhibition: 5-MeO-MiPT's Dual SERT/NET Activity Compared to 5-MeO-DMT and 5-MeO-MET
5-MeO-MiPT potently inhibits both serotonin (SERT) and norepinephrine (NET) reuptake with IC50 values of 6.4 μM and 2.6 μM, respectively, while showing no significant effect on dopamine reuptake or monoamine release from rat brain synaptosomes . This profile contrasts with 5-MeO-DMT and 5-MeO-MET, which exhibit weaker SERT inhibition (IC50 values of 50.1 μM and 30.1 μM, respectively) [1]. The 2.1-fold selectivity for NET over SERT in 5-MeO-MiPT represents a distinct transporter interaction fingerprint not observed in the N,N-dimethyl or N-methyl-N-ethyl analogs [1].
| Evidence Dimension | Inhibition of monoamine reuptake |
|---|---|
| Target Compound Data | SERT IC50 = 6.4 μM; NET IC50 = 2.6 μM |
| Comparator Or Baseline | 5-MeO-DMT: SERT IC50 = 50.1 μM; 5-MeO-MET: SERT IC50 = 30.1 μM |
| Quantified Difference | 5-MeO-MiPT inhibits SERT 7.8-fold more potently than 5-MeO-DMT and 4.7-fold more potently than 5-MeO-MET |
| Conditions | Rat brain synaptosomes; [3H]serotonin uptake assay |
Why This Matters
Procurement of 5-MeO-MiPT is essential for studies requiring a compound with moderate SERT/NET inhibition, as using 5-MeO-DMT or 5-MeO-MET would result in significantly weaker transporter modulation.
- [1] Pottie, E., et al. (2024). Structure-activity relationship of psychedelic N-substituted 5-MeO-tryptamines. Molecular Psychiatry. Table 1. View Source
